![molecular formula C15H11N5S B2606751 4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 163071-38-3](/img/structure/B2606751.png)

4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

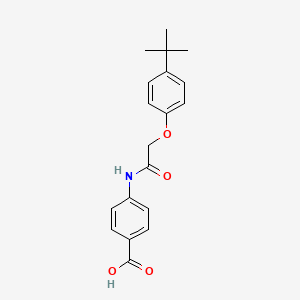

Descripción

The compound “4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine” is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 .Chemical Reactions Analysis

The reaction of 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile has been selected as an optimal condition under which the target compound could be formed in good yield .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed based on their yield, melting point, and IR spectrum .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

The synthesis of similar compounds, particularly those that integrate thiazole and triazole moieties, has been explored to enhance antitumor activities. For example, a compound synthesized via the reduction of a benzylidene-thiazol-2-amine derivative demonstrated notable antitumor activity against the Hela cell line, highlighting the potential of such structures in cancer research. This synthesis pathway, including crystal structure analysis through X-ray diffraction, underscores the structural basis for biological activity and provides a foundation for further exploration of related compounds (Ye Jiao et al., 2015).

Antimicrobial Activities

Compounds featuring the 1,2,4-triazole and thiazole scaffolds have been synthesized and evaluated for their antimicrobial properties. Research involving novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties has shown promising antimicrobial activities against a range of bacterial strains, comparable to standard drugs like Chloramphenicol. This suggests a potential avenue for the development of new antimicrobial agents (M. Idrees et al., 2019).

Cytotoxicity and Immunocompetent Cells Effects

The cytotoxicity and effects on immunocompetent cells of derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole have been studied, indicating significant in vitro cytotoxicity against thymocytes. Some compounds showed potent toxicity and a general stimulatory effect on B-cells' response, suggesting implications for immunotherapy or as a basis for developing immunomodulatory drugs (A. Mavrova et al., 2009).

Antitumor and Antimicrobial Agents Synthesis

Further synthesis efforts have produced derivatives such as N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine, showing pronounced antibacterial activity, particularly against Gram-positive strains. These findings emphasize the therapeutic potential of thiazole derivatives in combating microbial infections and possibly cancer, with some molecules outperforming reference drugs in pathogen growth inhibition (D. Bikobo et al., 2017).

Novel Applications in Material Science

Explorations into the material sciences have also been conducted, where compounds with the benzo[d]thiazol-2-yl structure have been utilized in the development of security inks. For instance, a novel V-shaped molecule exhibited profound ICT effects and reversible morphology-dependent fluorochromism, triggered by mechanical force or pH changes. This innovative application demonstrates the versatility of benzo[d]thiazol-2-yl derivatives beyond biomedical research, offering potential in security materials and sensors (Xiao-lin Lu & M. Xia, 2016).

Mecanismo De Acción

Target of Action

Similar compounds with a thiazole ring have been found to interact with various biological targets such as cyclooxygenase (cox) enzymes , DNA and topoisomerase II .

Mode of Action

For instance, some compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For example, some compounds have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Result of Action

Similar compounds have been found to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

It is known that the thiazole ring, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Direcciones Futuras

The synthesized triazole is promising both for the evaluation of its antiproliferative properties and for the study of the path to new ring annulation by transforming nitro and amino groups . This approach is of interest given the possibility of synthesizing new polycyclic 1,2,3-triazole derivatives and studying their biological activity .

Propiedades

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-3-phenyltriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5S/c16-14-13(15-17-11-8-4-5-9-12(11)21-15)18-19-20(14)10-6-2-1-3-7-10/h1-9H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHJYVFRQHOURB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC4=CC=CC=C4S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2606668.png)

![N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2606669.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2606670.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2606675.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2606678.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2606679.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2606683.png)

![N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2606684.png)

![3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2606687.png)